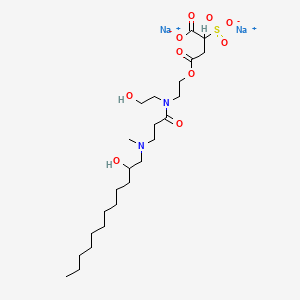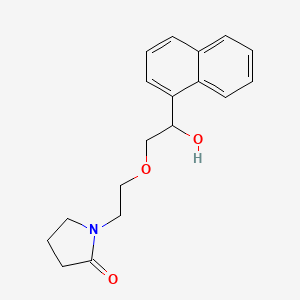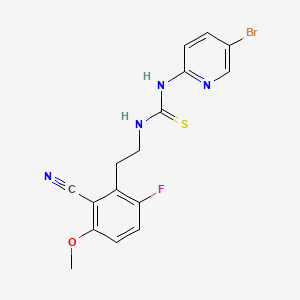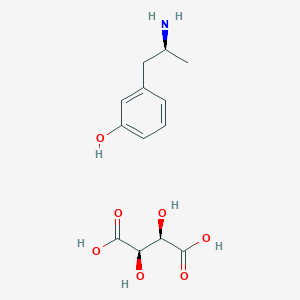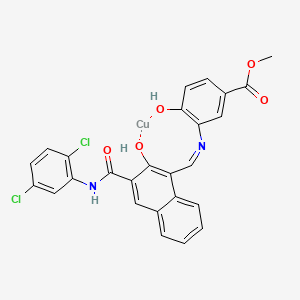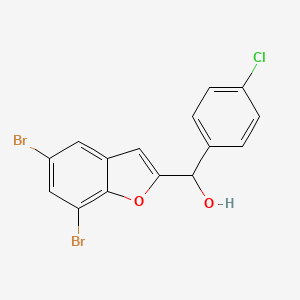
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide is an organic compound that belongs to the class of sulphonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide typically involves a multi-step process. One common method includes the reaction of N-phenylbenzenesulphonamide with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl-N-phenylbenzenesulphonamide. This intermediate is then reacted with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanoacetyl and phenyl groups.
Reduction: Reduced forms of the cyanoacetyl group.
Substitution: Substituted sulphonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulphonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide
- This compound derivatives
- Other sulphonamides with similar structures
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the cyanoacetyl group enhances its reactivity, while the butyl and phenylbenzenesulphonamide moieties contribute to its stability and solubility.
Eigenschaften
CAS-Nummer |
94158-19-7 |
|---|---|
Molekularformel |
C19H20N2O3S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-butyl-3-(2-cyanoacetyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-2-3-14-21(17-9-5-4-6-10-17)25(23,24)18-11-7-8-16(15-18)19(22)12-13-20/h4-11,15H,2-3,12,14H2,1H3 |
InChI-Schlüssel |
MAPSJZHIZMKNOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


